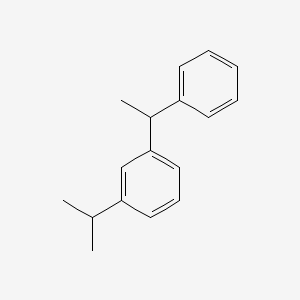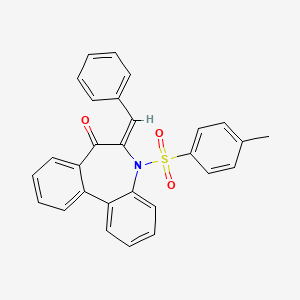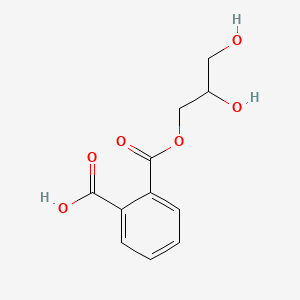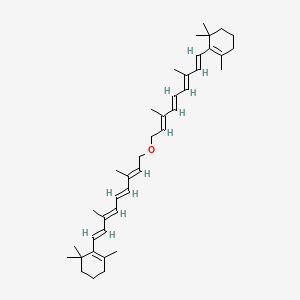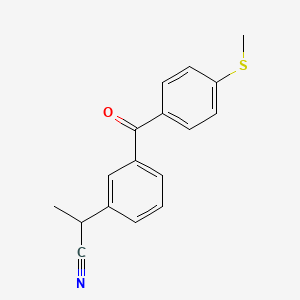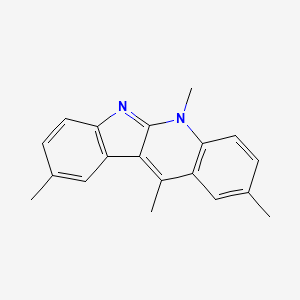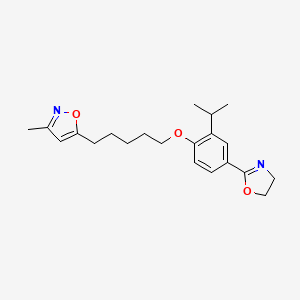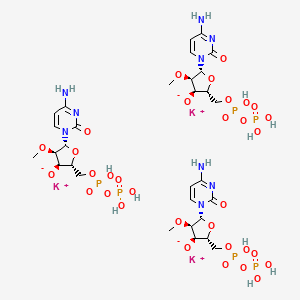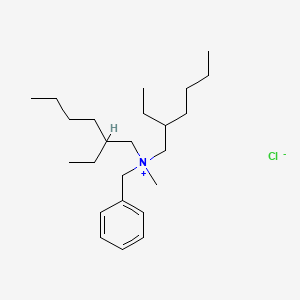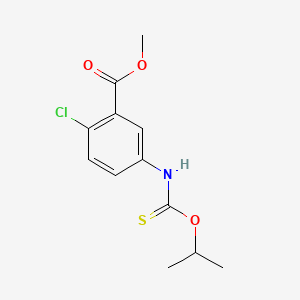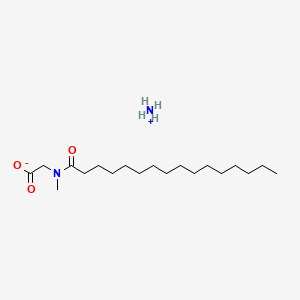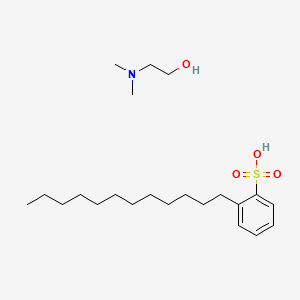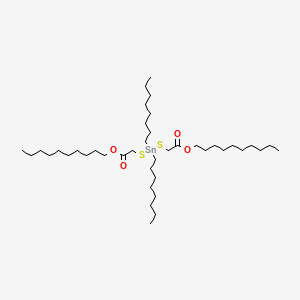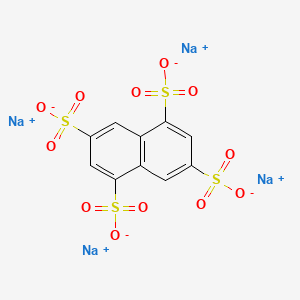
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is a chemical compound with the molecular formula C10H4Na4O12S4. It is a tetrasulfonated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its high solubility in water and its use in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include elevated temperatures and controlled addition of reagents to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and purified to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3,5,7-tetrasulfonic acid.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Naphthalene-1,3,5,7-tetrasulfonic acid.
Reduction: Naphthalene derivatives with reduced sulfonate groups.
Substitution: Various naphthalene derivatives with different functional groups replacing the sulfonate groups.
Aplicaciones Científicas De Investigación
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mecanismo De Acción
The mechanism of action of tetrasodium naphthalene-1,3,5,7-tetrasulphonate involves its interaction with molecular targets through its sulfonate groups. These groups can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The pathways involved include binding to enzymes and receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium naphthalene-1,3,6,8-tetrasulphonate
- Tetrasodium naphthalene-2,4,6,8-tetrasulphonate
- Tetrasodium naphthalene-1,2,3,4-tetrasulphonate
Uniqueness
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This pattern affects its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that other tetrasulfonated naphthalene derivatives may not fulfill.
Propiedades
Número CAS |
25779-05-9 |
|---|---|
Fórmula molecular |
C10H4Na4O12S4 |
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
tetrasodium;naphthalene-1,3,5,7-tetrasulfonate |
InChI |
InChI=1S/C10H8O12S4.4Na/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19;;;;/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;/q;4*+1/p-4 |
Clave InChI |
LLRBXZUIOCTLSN-UHFFFAOYSA-J |
SMILES canónico |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


